3-chloro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-13-5-7-16(8-6-13)21-12-14(9-18(21)22)11-20-25(23,24)17-4-2-3-15(19)10-17/h2-8,10,14,20H,9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWRQFZOMIHTJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the p-tolyl group. The final steps involve the chlorination and sulfonamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable methods such as continuous flow synthesis or batch processing. These methods ensure consistent quality and efficiency, which are essential for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone, while reduction could produce an amine derivative.
Scientific Research Applications
Antiviral Properties
Research indicates that compounds with similar structural features to 3-chloro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide exhibit antiviral activity. For instance, derivatives have been shown to inhibit hepatitis B virus (HBV) replication in vitro by increasing levels of the antiviral protein A3G. This suggests that the target compound may possess comparable antiviral properties, potentially making it useful in treating viral infections.
Antibacterial Efficacy
The antibacterial potential of sulfonamide derivatives is well-documented. Studies have demonstrated that compounds structurally related to 3-chloro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide exhibit significant activity against various bacterial strains, including Staphylococcus aureus. The mechanism often involves inhibition of bacterial folate synthesis, which is critical for bacterial growth and replication.
Anticancer Activity
Investigations into sulfonamide-based compounds have revealed their ability to induce apoptosis in cancer cell lines. Similar compounds have been shown to modulate signaling pathways involved in cell survival and proliferation, indicating that 3-chloro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide may also possess anticancer properties. The interaction with specific protein targets could lead to therapeutic applications in oncology.
Case Studies
Several studies have explored the applications of compounds related to 3-chloro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide:
Antibacterial Screening
A study evaluating the antibacterial efficacy of similar compounds showed significant activity against Salmonella typhi and Bacillus subtilis. These findings support the potential use of the target compound in treating bacterial infections.
Enzyme Interaction Studies
Research focusing on enzyme interactions revealed promising results regarding the compound's ability to inhibit urease and AChE. The IC50 values obtained indicate strong inhibitory activity, suggesting potential therapeutic applications in conditions where these enzymes play a crucial role.
Mechanism of Action
The mechanism of action of 3-chloro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities:
Key Observations
Physicochemical Properties: The pyrrolidinone ring in the target compound provides hydrogen-bonding capacity, analogous to the piperidine in Compound 15 and the isoxazole in . The p-tolyl group increases hydrophobicity compared to thiophene () or cyano () substituents, which may affect membrane permeability .
Synthetic Feasibility :
- Yields for benzenesulfonamide derivatives range from 83% (Compound 15) to lower yields for more complex structures (e.g., ’s multi-substituted analogs) .
Biological Activity
3-chloro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and biological assays.
Chemical Structure and Properties
The compound features a pyrrolidinone ring , a benzenesulfonamide moiety , and a chlorine substituent , which contribute to its biological activity. The presence of the pyrrolidine structure is significant, as pyrrolidine derivatives are known for their diverse pharmacological properties.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. Specific studies have indicated that similar compounds exhibit inhibitory effects on key enzymes involved in disease processes, such as:
- Histone Deacetylases (HDACs) : Inhibition can lead to altered gene expression and potential anticancer effects.
- Carbonic Anhydrases (CAs) : These are involved in regulating pH and fluid balance, and their inhibition can affect tumor growth.
Antimicrobial Activity
Research indicates that compounds structurally related to 3-chloro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide exhibit significant antimicrobial properties . For instance, pyrrolidine derivatives have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. A study highlighted that certain pyrrolidine derivatives showed promising results in inhibiting bacterial growth, with zones of inhibition ranging from 18 mm to 24 mm against standard bacterial strains .
Anticancer Activity
In vitro studies have shown that similar pyrrolidinone derivatives possess cytotoxic effects against multiple cancer cell lines. For example, derivatives with similar structural features have been reported to exhibit IC50 values indicating potent activity against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines . These findings suggest that 3-chloro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide may also possess anticancer properties.
Antioxidant Activity
The antioxidant potential of related compounds has been evaluated using methods such as the DPPH radical scavenging assay. Some derivatives exhibited antioxidant activity greater than that of ascorbic acid, indicating a possible protective role against oxidative stress .
Research Findings
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various pyrrolidine derivatives, revealing that compounds with halogen substitutions had enhanced bioactivity. The study noted that the presence of chlorine in the structure was crucial for antimicrobial efficacy .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of several pyrrolidine-based compounds on cancer cell lines, demonstrating that modifications in the chemical structure significantly influenced their potency against different tumor types .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-chloro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via a multi-step process involving (1) cyclization of pyrrolidinone derivatives and (2) sulfonamide coupling. For example, describes a protocol using ethanol and piperidine at 0–5°C for 2 hours to achieve intermediates. The choice of solvent (e.g., ethanol vs. DMF) and catalyst (e.g., piperidine) significantly impacts reaction efficiency. Lower temperatures (0–5°C) minimize side reactions during cyclization, while coupling steps may require elevated temperatures .
Q. How is structural characterization of this compound performed, and what analytical techniques are essential?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : To confirm the presence of the p-tolyl group (aromatic protons at ~7.1–7.3 ppm) and sulfonamide linkage (NH resonance at ~5–6 ppm).
- Mass spectrometry (HRMS) : For molecular weight validation (e.g., uses HRMS to confirm a related sulfonamide derivative).
- X-ray crystallography : To resolve stereochemistry, as seen in , where crystal structures of similar compounds were deposited in the Cambridge Structural Database .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to address low yields in the sulfonamide coupling step?
- Methodological Answer :
- Design of Experiments (DoE) : Apply statistical modeling (e.g., Response Surface Methodology) to optimize parameters like temperature, solvent polarity, and reagent stoichiometry. highlights the use of DoE in flow chemistry to improve reaction reproducibility .
- Alternative coupling reagents : Replace traditional agents with uronium salts (e.g., HATU) to enhance activation of the sulfonyl chloride intermediate.
- In-situ monitoring : Use techniques like FTIR or Raman spectroscopy to track reaction progress and identify bottlenecks .
Q. What strategies resolve contradictions in reported biological activities (e.g., antibacterial vs. no activity) for this compound?
- Methodological Answer :
- Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., chlorine position on the benzene ring) across analogs. shows how minor structural changes in benzylidene derivatives alter antibacterial potency .
- Bioassay standardization : Ensure consistent testing conditions (e.g., bacterial strain, inoculum size) to minimize variability. For example, emphasizes rigorous controls in bio-evaluation studies .
- Computational docking : Use molecular dynamics simulations to predict binding affinities to target enzymes (e.g., dihydrofolate reductase), clarifying discrepancies .
Q. How can researchers validate the stability of this compound under physiological conditions for in vivo studies?
- Methodological Answer :
- Forced degradation studies : Expose the compound to acidic/basic conditions, UV light, and oxidizing agents (e.g., H₂O₂) to identify degradation products (HPLC-MS analysis).
- Plasma stability assays : Incubate with human or animal plasma and monitor degradation via LC-MS/MS. references HPLC-based purity assessments for related sulfonamides .
- Thermogravimetric analysis (TGA) : Assess thermal stability, as described in for structurally similar compounds .
Data Contradiction Analysis
Q. Why do spectral data (e.g., NMR) for this compound vary across studies, and how can researchers address this?
- Methodological Answer :
- Solvent effects : Differences in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) can shift proton resonances. Always report solvent and calibration standards.
- Tautomeric equilibria : The pyrrolidinone ring may exhibit keto-enol tautomerism, altering NMR peak positions. Use variable-temperature NMR to detect dynamic equilibria .
- Impurity profiling : Compare with reference spectra from databases like PubChem () to identify contaminants .
Experimental Design Considerations
Q. What in vitro assays are most suitable for evaluating the therapeutic potential of this compound?
- Methodological Answer : Prioritize assays based on target pathways:
- Enzyme inhibition : Use fluorescence-based assays (e.g., ’s kinase inhibition protocols) to measure IC₅₀ values .
- Cytotoxicity screening : Employ MTT or resazurin assays on cancer cell lines (e.g., HeLa or MCF-7) with EC₅₀ determination.
- Membrane permeability : Perform Caco-2 cell monolayer studies to predict oral bioavailability .
Structural and Mechanistic Insights
Q. How does the chloro-substituent on the benzenesulfonamide moiety influence binding to biological targets?
- Methodological Answer :
- Electron-withdrawing effects : The chlorine atom enhances sulfonamide’s hydrogen-bonding capacity with active-site residues (e.g., in carbonic anhydrase).
- Steric considerations : Molecular docking (e.g., AutoDock Vina) can simulate interactions, as in ’s pyran-3-yl derivatives .
- Comparative studies : Synthesize analogs with F, Br, or NO₂ substituents and compare bioactivity (SAR table below) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
